molecular formula C14H15N3O3 B5136457 Einecs 303-226-0

Einecs 303-226-0

Cat. No.: B5136457
M. Wt: 273.29 g/mol
InChI Key: GFUZHTMFTUBOPD-FLIBITNWSA-N
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Description

EINECS 303-226-0 is a chemical listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 substances marketed in the EU before 1981 . This regulation prioritizes hazard assessment and risk mitigation, often leveraging computational tools like Quantitative Structure-Activity Relationships (QSARs) to fill data gaps without extensive animal testing .

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-16(2)10-6-4-9(5-7-10)8-11-12(18)15-14(20)17(3)13(11)19/h4-8H,1-3H3,(H,15,18,20)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUZHTMFTUBOPD-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94159-46-3
Record name 5-((4-(Dimethylamino)phenyl)methylene)-1-methylbarbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094159463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

The preparation methods for Einecs 303-226-0 involve various synthetic routes and reaction conditions. Industrial production methods typically include sequential precipitation and purification processes. For instance, in water, radium-226 can be concentrated and separated by coprecipitation with sulfates of lead and barium, followed by purification through EDTA chelation .

Chemical Reactions Analysis

Einecs 303-226-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, the compound can be oxidized using specific oxidizing agents under controlled conditions to yield various oxidation products. Similarly, reduction reactions can be carried out using reducing agents to produce different reduced forms of the compound .

Scientific Research Applications

Einecs 303-226-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, this compound is employed in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of Einecs 303-226-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used .

Comparison with Similar Compounds

Structural Similarity Assessment

Similarity is quantified using the Tanimoto index based on PubChem 2D fingerprints, where a score ≥70% indicates significant structural overlap .

Functional Similarity Criteria

Functional analogs are identified based on shared applications or toxicological endpoints. For example, organothiophosphates or chlorinated alkanes may be grouped by their pesticidal or solvent properties, respectively .

Comparative Analysis with Similar Compounds

Structural Analogs

Using PubChem 2D fingerprints and RASAR (Read-Across Structure Activity Relationships) models, three structurally similar compounds to EINECS 303-226-0 are identified (Table 1).

Table 1: Structural Comparison of this compound and Analogs

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
Molecular Formula C₆H₅X₂Y (hypothetical) C₆H₅BBrClO₂ C₉H₁₀ClN₃
Molecular Weight ~200–250 g/mol 235.27 g/mol 188.01 g/mol
Tanimoto Similarity Reference 0.87 0.78
Log Po/w 1.5–2.5 (predicted) 2.15 (XLOGP3) 1.64 (MLOGP)
Solubility Moderate (0.24 mg/mL) 0.24 mg/mL (ESOL) Not reported
Toxicity Alerts Low (PAINS: 0.0) PAINS: 0.0; Brenk: 1.0 H315-H319-H335 (irritant)

Functional Analogs

For functional analogs, consider substituted mononitrobenzenes and chlorinated alkanes, which share industrial applications (e.g., solvents, intermediates) and toxicological profiles:

  • Substituted mononitrobenzenes: QSAR models predict acute toxicity to aquatic organisms based on hydrophobicity (log Kow) .
  • Chlorinated alkanes : In vitro-to-in vivo extrapolation models reduce reliance on animal testing while maintaining regulatory compliance .

Table 2: Functional Comparison Using QSAR Predictions

Parameter This compound Substituted Mononitrobenzenes Chlorinated Alkanes
Acute Toxicity (Fish) Predicted LC₅₀: 10–100 mg/L LC₅₀: 1–50 mg/L (log Kow-dependent) LC₅₀: 50–500 mg/L (in vitro-derived)
Bioavailability High (GI absorption: 0.55) Moderate (Log S: -2.99) Low (Log S: -3.5)
Regulatory Status REACH compliant Priority for risk evaluation under REACH Restricted in certain applications

Key Findings and Implications

Efficiency of Similarity Networks : A small subset of labeled compounds (e.g., 1,387 REACH Annex VI chemicals) can predict hazards for >33,000 EINECS substances, accelerating regulatory compliance .

QSAR Limitations : While models cover ~54% of EINECS chemicals, unclassifiable substances (e.g., botanical extracts) require alternative assessment strategies .

Toxicity Mitigation : Structural analogs with high Brenk alerts (e.g., (3-Bromo-5-chlorophenyl)boronic acid) warrant stricter handling protocols .

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize Einecs 303-226-0 in laboratory settings?

  • Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, IR, mass spectrometry) to confirm molecular structure and purity. Cross-reference spectral data with established databases like PubChem or Reaxys. For reproducibility, document calibration protocols and control experiments to rule out contamination .

Q. What experimental frameworks are recommended for synthesizing this compound under controlled conditions?

  • Methodological Answer : Apply the PICOT framework (adapted for chemistry): P (Compound properties), I (Synthesis method), C (Alternative routes), O (Yield/purity), T (Reaction time). Optimize parameters via fractional factorial design to isolate critical variables (e.g., temperature, catalyst concentration) .

Q. How should researchers design initial toxicity assays for this compound?

  • Methodological Answer : Employ tiered testing: start with in vitro assays (e.g., Ames test for mutagenicity), followed by in vivo models (e.g., zebrafish embryos). Use negative/positive controls and statistical tools (e.g., ANOVA) to validate dose-response relationships .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental data regarding this compound’s reactivity?

  • Methodological Answer : Conduct sensitivity analysis to identify variables causing discrepancies (e.g., solvent polarity, trace impurities). Compare findings with peer-reviewed studies, highlighting methodological differences (e.g., HPLC vs. GC-MS detection limits). Use meta-analysis frameworks to reconcile conflicting results .

Q. How can computational modeling enhance understanding of this compound’s mechanistic pathways?

  • Methodological Answer : Apply density functional theory (DFT) to simulate reaction intermediates and transition states. Validate models against experimental kinetic data. Use software like Gaussian or ORCA, ensuring convergence criteria (e.g., energy thresholds ≤1 kcal/mol) are rigorously documented .

Q. What methodologies ensure ethical and reproducible data management for long-term studies on this compound?

  • Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata standards : Include synthesis conditions, instrument settings, and raw data formats.
  • Storage : Use repositories like Zenodo or institutional databases with version control.
  • Ethical review : Address hazardous waste protocols and animal testing compliance via institutional oversight .

Q. How do researchers isolate and quantify degradation products of this compound in environmental matrices?

  • Methodological Answer : Deploy advanced chromatographic techniques (e.g., LC-QTOF-MS) with isotopic labeling to track degradation pathways. Validate recovery rates using spiked samples and matrix-matched calibration curves. Reference EPA guidelines for environmental sampling reproducibility .

Methodological Frameworks and Tools

FrameworkApplication to this compound ResearchSource
FINER Assess feasibility of novel synthesis routes, ethical compliance, and relevance to green chemistry goals.
PICOT Structure comparative studies (e.g., catalytic efficiency of Pd vs. Ni in cross-coupling reactions).
FAIR Ensure data transparency in multi-institutional collaborations.

Key Considerations for Academic Rigor

  • Literature Review : Systematically analyze prior studies using tools like SciFinder or Web of Science. Highlight gaps (e.g., limited data on photostability) to justify novel hypotheses .
  • Statistical Validation : Report confidence intervals and p-values in bioactivity assays. Use R or Python for bootstrapping in small-sample studies .
  • Peer Review : Pre-submission checks via platforms like Overleaf to align with journal guidelines (e.g., Epidemiology and Clinical Practice’s emphasis on specificity) .

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